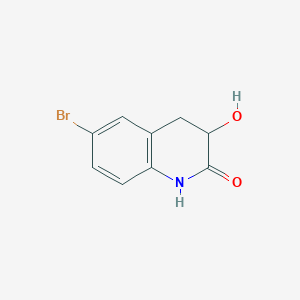

6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one

Description

Propriétés

IUPAC Name |

6-bromo-3-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3,8,12H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGCWPYTNGKDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula: C_10H_8BrN_1O_2

Molecular Weight: 242.07 g/mol

Physical Appearance: White to light yellow solid

Melting Point: 170 °C to 174 °C

The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinolinone structure, contributing to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various biological systems. The exact mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating specific signaling pathways associated with cell proliferation and survival. For example, it has demonstrated cytotoxic effects against breast cancer cells and other tumor types in vitro .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymes: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .

- Apoptosis Induction: It appears to activate apoptotic pathways in cancer cells, leading to increased cell death through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activities and mechanisms of action of this compound:

- Study on Antimicrobial Activity: A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of quinolinones, including this compound. Results indicated potent activity against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

- Anti-inflammatory Study: Another investigation focused on the anti-inflammatory properties of this compound showed a significant reduction in inflammatory markers in vitro when tested on macrophage cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Chloro-3-hydroxyquinolin-2(1H)-one | Chlorine instead of Bromine | Antimicrobial properties | Less potent than the brominated version |

| 7-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 7 | Antioxidant activity | Lacks halogen substitution |

| 5-Bromoquinolin-2(1H)-one | Bromine at position 5 | Potential anticancer activity | Different positioning affects reactivity |

This comparative analysis highlights how variations in substituent positioning influence biological activity and reactivity profiles among related compounds.

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated that derivatives of 6-bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibit promising antibacterial properties. For instance, a series of related compounds were synthesized and evaluated for their efficacy against various bacterial strains. The results indicated that certain modifications to the quinolinone structure enhanced antibacterial activity, suggesting potential for developing new antibiotics .

Anticancer Research

Research into the anticancer properties of this compound has shown that it can inhibit the growth of cancer cells. A study focusing on its derivatives indicated that modifications could lead to improved selectivity and potency against specific cancer types. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various bioactive compounds through several synthetic pathways:

Synthesis of Quinoline Derivatives

The compound can be employed as a starting material for synthesizing more complex quinoline derivatives. For example, it has been used in reactions involving sodium hydride in dimethylformamide (DMF) to create tert-butyl esters with yields around 72% . This reaction showcases its utility in forming carbon-carbon bonds, which is crucial for building more complex molecular architectures.

Formation of Hybrid Compounds

In synthetic chemistry, this compound has been utilized to create hybrid molecules by linking with other pharmacophores via triazole linkers. This approach has led to the development of compounds with enhanced biological activities, such as improved anticancer or antibacterial effects .

Case Study: Antibacterial Activity Evaluation

A series of experiments were conducted where various derivatives of this compound were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that specific modifications increased antibacterial efficacy significantly compared to the parent compound.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Parent Compound | E. coli | 32 µg/mL |

| Modified Compound A | E. coli | 8 µg/mL |

| Modified Compound B | Staphylococcus aureus | 16 µg/mL |

This table illustrates the potential for optimizing derivatives for better therapeutic outcomes.

Case Study: Anticancer Activity Assessment

In another study focused on anticancer properties, several derivatives were synthesized and screened against human cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | HeLa | 15 µM |

| Modified Compound C | HeLa | 5 µM |

| Modified Compound D | MCF-7 | 10 µM |

These results suggest that structural modifications can lead to significant enhancements in biological activity.

Comparaison Avec Des Composés Similaires

Substituent Position and Type

The biological and chemical properties of dihydroquinolinone derivatives are highly dependent on substituent positions and functional groups. Key analogs include:

- Bromine Position : Bromination at C6 (target compound) vs. C5, C7, or C8 (e.g., CID 53399200: 6,8-dibromo derivative ) alters steric and electronic profiles. The C6 bromo group in the target compound may enhance binding specificity compared to C7-bromo analogs, which are more common in intermediates .

- Hydroxy vs. Methoxy : CHNQD-00603 (C3 methoxy) showed osteogenic activity, whereas the target’s C3 hydroxy group could improve hydrogen-bonding interactions but may reduce metabolic stability .

- Stereochemistry: The (S)-enantiomer of 3-amino-1-hydroxy derivatives exhibited 10-fold higher potency than the (R)-form, highlighting the importance of stereochemistry in bioactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary preparation method for 6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one involves the bromination of the parent compound 3,4-dihydroquinolin-2-one or its derivatives. The bromination is typically regioselective at the 6-position of the quinolinone ring.

Bromination of 3,4-dihydroquinolin-2-one:

The compound 3,4-dihydroquinolin-2-one is subjected to bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in solvents such as acetic acid or chloroform to facilitate selective substitution at the 6-position. The reaction temperature and time are optimized to maximize yield and minimize polybromination or side reactions.Cyclization of Brominated Aniline Derivatives:

An alternative route involves the Friedel-Crafts acylation or cyclization of brominated aniline precursors. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride under aluminum chloride (AlCl3) catalysis in dichloromethane (DCM), leading to the formation of the 6-bromo-substituted dihydroquinolinone scaffold with high yield (up to 90%). This method allows for the introduction of substituents that can influence the chemical properties of the final compound.Reduction and Hydroxylation Steps:

After bromination or cyclization, the 3-hydroxy group is introduced by controlled hydroxylation or reduction reactions, often using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to maintain the integrity of the quinolinone ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Bromine (Br2), N-bromosuccinimide (NBS) | NBS preferred for milder and more selective bromination |

| Solvent | Acetic acid, Chloroform, Dichloromethane (DCM) | Solvent choice affects reaction rate and selectivity |

| Catalyst | Aluminum chloride (AlCl3) for cyclization | Used in Friedel-Crafts acylation |

| Temperature | 0–25 °C for bromination; room temperature for cyclization | Controlled to prevent overbromination |

| Reaction Time | 1–24 hours, depending on method | Monitored by TLC or HPLC |

| Reducing Agent | LiAlH4, NaBH4 | Used for hydroxylation and reduction steps |

| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation and moisture interference |

Purification Techniques

Following synthesis, purification is critical to obtain high-purity this compound suitable for research and industrial applications.

Recrystallization:

The crude product is typically recrystallized from solvents such as ethanol or ethyl acetate to remove impurities and unreacted starting materials.Chromatography:

Silica gel column chromatography using mixtures of hexane and ethyl acetate or dichloromethane is employed for further purification, especially when side products are present.Storage Conditions:

Due to light sensitivity, the compound is stored in amber vials at ambient temperature under inert atmosphere to prevent degradation.

Analytical Characterization and Quality Control

The purity and structural integrity of this compound are validated using multiple analytical techniques:

| Technique | Purpose | Typical Data/Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons δ 6.55–7.13 ppm; carbonyl signal δ ~2.7 ppm |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak at m/z 226.07 ([M+H]+) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% typical for research-grade material |

| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity | Single spot with Rf consistent with standard |

| X-ray Crystallography | Definitive structural validation | Confirms bromine substitution position and ring conformation |

Research Findings and Optimization Strategies

Yield Optimization:

Catalytic hydrogenation methods and microwave-assisted synthesis have been explored to improve yields and reduce reaction times. For example, nitro-group reductions in ethanol with Pd/C catalyst yield 72.9% after 48 hours, which can be shortened with microwave irradiation.Reactivity Influence of Bromine:

The bromine atom at the 6-position activates the aromatic ring for nucleophilic aromatic substitution, enabling further functionalization at adjacent positions. Computational studies (DFT) support regioselectivity predictions and guide synthetic modifications.Stability and Solubility:

The compound exhibits moderate solubility in polar aprotic solvents such as DCM and THF, facilitating its use in further synthetic transformations. Stability tests indicate sensitivity to light and moisture, requiring careful handling.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Bromination of 3,4-dihydroquinolin-2-one | 3,4-dihydroquinolin-2-one | Br2 or NBS in AcOH or CHCl3, 0–25 °C | 70–85 | Recrystallization, Chromatography | Regioselective bromination at 6-position |

| Friedel-Crafts Cyclization | 4-bromoaniline + 3,3-dimethylacryloyl chloride | AlCl3 catalysis in DCM, room temperature | ~90 | Recrystallization | High yield, allows substitution control |

| Reduction/Hydroxylation | Brominated intermediate | LiAlH4 or NaBH4 in anhydrous conditions | 60–75 | Chromatography | Introduces 3-hydroxy group |

| Catalytic Hydrogenation | Nitro-substituted precursors | Pd/C catalyst in ethanol, H2 atmosphere | 70–73 | Recrystallization | Microwave-assisted variants reduce time |

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of substituted aniline derivatives with brominated precursors. For example, and describe methods using catalytic hydrogenation (e.g., Pd/C under H₂) for nitro-group reduction and coupling reactions with chlorinated alkylamines. Optimization involves:

- Catalyst selection : Pd/C or LiAlH₄ for reductions, depending on functional group tolerance .

- Solvent systems : DMF or ethanol for amine alkylation reactions, balancing reactivity and solubility .

- Purification : Biotage flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates with >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- ¹H NMR : To confirm substituent positions (e.g., bromine at C6, hydroxyl at C3) and dihydroquinoline ring conformation .

- ESI-MS : For molecular weight verification (expected [M+H]⁺ ~256.03 g/mol) and detection of byproducts .

- HPLC : To assess purity (>98%) and monitor degradation under light or oxidative conditions .

Q. What are the stability considerations for handling and storing this compound?

- Light sensitivity : Store in amber vials at ambient temperatures to prevent photodegradation .

- Oxidation risk : Use inert atmospheres (argon/nitrogen) during reactions involving hydroxyl groups .

- Moisture control : Desiccants are recommended for long-term storage due to hygroscopic tendencies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Core modifications : Introduce substituents (e.g., methyl, fluoro) at C4 or C7 to assess steric/electronic effects on target binding, as seen in nNOS inhibitor studies .

- Side-chain functionalization : Attach thiophene-carboximidamide or piperidine derivatives via reductive amination to enhance selectivity (e.g., for VEGFR2 or neuronal targets) .

- Pharmacophore modeling : Use tools like Schrödinger Suite to map hydrogen-bond donors (hydroxyl) and hydrophobic pockets (bromine) for virtual screening .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?

- Isotopic labeling : Use deuterated solvents (DMSO-d6) to distinguish exchangeable protons (e.g., hydroxyl) from aromatic signals .

- 2D NMR (COSY, HSQC) : Assign coupling patterns in dihydroquinoline rings and confirm substituent regiochemistry .

- High-resolution MS : Identify fragment ions (e.g., loss of HBr or H₂O) to validate degradation pathways .

Q. How can computational methods predict the compound’s interaction with biological targets like VEGFR2 or nNOS?

- Molecular docking : Dock the compound into crystal structures (e.g., PDB ID 4ASD for VEGFR2) using AutoDock Vina to estimate binding affinities .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydroxyl with kinase active-site residues) .

- Free-energy calculations : Use MM-PBSA to compare binding energies of brominated vs. non-brominated analogues .

Q. What in vivo models are suitable for evaluating this compound’s efficacy in pain or CNS disorders?

- Rat neuropathic pain models : Measure mechanical allodynia thresholds post-oral administration (e.g., using von Frey filaments) .

- Pharmacokinetic profiling : Monitor plasma half-life and brain penetration via LC-MS/MS, adjusting formulations (e.g., PEGylation) for bioavailability .

Methodological Considerations

Q. How can researchers mitigate low yields in bromination or hydroxylation steps?

- Regioselective bromination : Use NBS in DMF at 0°C to favor C6 substitution over competing sites .

- Oxidation control : Employ TEMPO/NaClO₂ systems for selective hydroxylation without over-oxidation to ketones .

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., amine alkylation) .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression and intermediates .

Data Analysis and Validation

Q. How should researchers interpret conflicting biological activity data across assay platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.